2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid
Description
Properties
IUPAC Name |
2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-7(2)6-9-16-11-10(12(17-9)24-8(3)14(21)22)13(20)19(5)15(23)18(11)4/h7-8H,6H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYYELGPCJDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SC(C)C(=O)O)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, specifically focusing on its interactions with cyclooxygenase (COX) enzymes and other biological pathways.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula: C19H28N4O3S
- Molecular Weight: 352.4 g/mol
- CAS Number: 872608-21-4
The structure consists of a tetrahydropyrimido-pyrimidine core with various substituents that influence its biological activity.
Inhibitory Effects on COX Enzymes
Recent studies have indicated that the compound exhibits significant inhibitory activity against COX enzymes, particularly COX-II. The following table summarizes the IC50 values and selectivity indices for various compounds tested alongside this compound:
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 2-Isobutyl Compound | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.72 | 2.33 |
The compound demonstrated moderate to strong COX-II inhibition, which is crucial for anti-inflammatory effects. In vivo studies showed an anti-inflammatory activity of about 64.28%, compared to Celecoxib's 57.14% .
Other Biological Activities
In addition to COX inhibition, the compound may also interact with other biological targets:
- Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, potentially contributing to their therapeutic effects.
- Antimicrobial Properties: Certain derivatives exhibit antibacterial and antifungal activities, indicating a broader spectrum of biological action .
Case Studies
-
Study on COX Inhibition:
A study conducted by Moneer et al. evaluated various derivatives of the compound for their COX inhibitory activity. The results indicated that the compound's structure significantly influences its potency against COX-II compared to standard drugs . -
Pharmacological Profile:
A comprehensive analysis of related compounds revealed that modifications in the substituents on the pyrimidine core could enhance or diminish biological activity. For instance, introducing different alkyl groups was found to improve selectivity for COX-II over COX-I .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics to 2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown their effectiveness against various bacterial strains due to their ability to inhibit key metabolic pathways within microbial cells .
Anticancer Properties
Pyrimidine derivatives are also being explored for their anticancer potential. The compound's structural features may allow it to interact with DNA or RNA synthesis processes, potentially leading to the inhibition of cancer cell proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor in biochemical assays. Its ability to bind to specific enzyme active sites can be leveraged in drug design for conditions where enzyme overactivity is a concern. For example, derivatives of this compound have been studied for their inhibitory effects on kinases and other enzymes involved in cellular signaling pathways .
Synthesis of Novel Compounds
The synthesis of this compound can serve as a precursor for creating novel derivatives with enhanced biological activities. By modifying the substituents on the pyrimidine core or the thio group, researchers can tailor compounds for specific therapeutic targets .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized as a lead structure for developing new drugs. Its unique properties allow for modifications that can improve pharmacokinetics and bioavailability while maintaining or enhancing biological activity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PMC5478546 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth using pyrimidine derivatives similar to the target compound. |
| PMC6257563 | Anticancer Properties | Identified potential antiproliferative effects against cancer cell lines through apoptosis induction mechanisms. |
| Various Patents | Synthetic Utility | Detailed methods for synthesizing related compounds with enhanced biological activities through structural modifications. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine/Thioether-Containing Analogues
- Compound from : The nucleoside-like structure in includes a pyrimidinone ring modified with a thioether-linked terpenoid chain and protective groups (e.g., tert-butyldimethylsilyl).
- Diazaspiro Compounds () : The patented diazaspiro[4.5]decane derivatives in integrate pyrimidine and trifluoromethyl groups. These structures emphasize the importance of fluorine substitutions and spirocyclic systems in enhancing metabolic stability—a feature absent in the target compound but critical for pharmacokinetics in drug design .
Table 1: Pyrimidine/Thioether Compound Comparison
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a bicyclic nitrogen-containing scaffold with the target compound. However, its imidazo-pyridine core, nitrophenyl substituents, and ester groups contrast with the pyrimido-pyrimidine dione and carboxylic acid of the target. Such differences suggest divergent reactivity: the compound’s nitro and cyano groups may favor electrophilic interactions, while the target’s dione and acid groups could enable hydrogen bonding or metal chelation .
Propanoic Acid-Containing Agrochemicals ()
Herbicides like haloxyfop and fluazifop () incorporate propanoic acid as a key moiety, critical for auxin-like activity in plants. The target compound’s propanoic acid group may similarly enhance herbicidal potency by mimicking plant growth regulators.
Table 2: Propanoic Acid Derivative Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine derivatives. For example:
- Step 1 : Formation of the tetrahydropyrimido[4,5-d]pyrimidine core via cyclization using reagents like carbon disulfide and potassium hydroxide under reflux conditions .
- Step 2 : Thioether linkage introduction via nucleophilic substitution with propanoic acid derivatives, employing coupling agents such as HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for carboxyl activation .
- Critical Intermediates : 5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine derivatives and thiolated propanoic acid precursors .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze chemical shifts for the isobutyl group (δ ~0.8–1.2 ppm for CH3) and pyrimidine protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion via ESI-MS) and fragmentation patterns .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C2—N2—H24: 117.1°; C6—N3—C2: 124.60°) for stereochemical confirmation .
Q. What preliminary assays are recommended to assess this compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target dihydrofolate reductase (DHFR) or thymidylate synthase due to structural similarity to pyrimidine-based inhibitors .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., anthracene derivatives) to monitor intracellular distribution .
Advanced Research Questions
Q. How can researchers optimize the solubility of this compound for in vivo studies without altering its core structure?
- Methodological Answer :
- Co-solvent Systems : Use ethanol/water mixtures (e.g., 30% EtOH) to enhance solubility while maintaining stability .
- Salt Formation : React with sodium or potassium hydroxide to generate carboxylate salts, improving aqueous solubility .
- Nanoparticle Encapsulation : Employ liposomal carriers or PEGylation to enhance bioavailability .
Q. What advanced analytical techniques resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to identify discrepancies .
- Dynamic NMR : Resolve tautomeric equilibria or rotational barriers affecting spectral assignments .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH extremes (e.g., pH 2–9), heat (40–60°C), and UV light to identify degradation products via HPLC-MS .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation .
Methodological Notes
- Contradiction Analysis : When spectral or bioactivity data conflict, apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to isolate variables (e.g., solvent polarity effects on NMR shifts) .
- Theoretical Frameworks : Link the compound’s activity to pyrimidine analog theories (e.g., competitive inhibition of nucleotide biosynthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
